5-(3,4-Dichlorophenyl)isoxazole

Lipophilicity Drug-likeness Physicochemical profiling

5-(3,4-Dichlorophenyl)isoxazole delivers a 4-fold antitubercular potency gain over the 4-chlorophenyl congener (MIC 0.25 vs 1 µg/mL). Its 3,4-dichloro configuration optimizes lipophilicity (logP 3.65) and target binding for anti-infective, CNS, and agrochemical programs. In antifungal assays, hybrids achieved 56.11% in vivo efficacy, rivaling boscalid. This building block enables direct entry into patented NNR ligand and HDAC6 inhibitor chemotypes. Procure ≥98% purity material with validated SAR provenance.

Molecular Formula C9H5Cl2NO
Molecular Weight 214.05
CAS No. 138716-63-9
Cat. No. B2706459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dichlorophenyl)isoxazole
CAS138716-63-9
Molecular FormulaC9H5Cl2NO
Molecular Weight214.05
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC=NO2)Cl)Cl
InChIInChI=1S/C9H5Cl2NO/c10-7-2-1-6(5-8(7)11)9-3-4-12-13-9/h1-5H
InChIKeyIKNOHHYCVNOHER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,4-Dichlorophenyl)isoxazole (CAS 138716-63-9): A 3,4-Dichloro-Substituted Isoxazole Building Block with Quantifiable Differentiation for Medicinal Chemistry and Agrochemical Procurement


5-(3,4-Dichlorophenyl)isoxazole (CAS 138716-63-9, MFCD02183535) is a heterocyclic building block consisting of an isoxazole core substituted at the 5-position with a 3,4-dichlorophenyl group [1]. With a molecular weight of 214.05 g·mol⁻¹, a calculated logP of 3.65, and a topological polar surface area (TPSA) of 26.03 Ų, this compound serves as a versatile intermediate for constructing bioactive molecules across anti-infective, CNS, and agrochemical programs [1]. It is commercially available at ≥95% purity from multiple suppliers .

Why 5-(3,4-Dichlorophenyl)isoxazole Cannot Be Replaced by Other Phenyl-Substituted Isoxazoles: Evidence-Based Differentiation for Scientific Procurement


Isoxazole building blocks with different phenyl substitution patterns are not interchangeable. The 3,4-dichloro configuration confers a distinct combination of lipophilicity (logP 3.65 vs. 2.995 for 4-chloro and 2.44 for unsubstituted phenyl), electronic character, and steric profile that directly impacts the potency, selectivity, and physicochemical properties of downstream derivatives [1]. In head-to-head antitubercular SAR, the 3,4-dichlorophenyl-bearing urea derivative achieved an MIC of 0.25 µg/mL—a 4-fold improvement over the corresponding 4-chlorophenyl congener (MIC 1 µg/mL) [2]. In antifungal development, 3,4-dichlorophenyl isoxazole-stilbene hybrids reached 56.11% in vivo efficacy, approaching the commercial fungicide boscalid (66.96%) [3]. These quantifiable performance gaps mean that selecting a monochloro, unsubstituted, or regioisomeric dichloro analog can result in measurable loss of potency and project delays.

Quantitative Differentiation Evidence for 5-(3,4-Dichlorophenyl)isoxazole Against Closest Analogs


LogP Differentiation: 3,4-Dichloro Substitution Yields 0.65 log Unit Higher Lipophilicity than 4-Chloro Analog

The 3,4-dichlorophenyl substitution pattern confers significantly higher lipophilicity compared to monochloro and unsubstituted analogs. 5-(3,4-Dichlorophenyl)isoxazole exhibits a calculated logP of 3.65, compared to 3.00 for 5-(4-chlorophenyl)isoxazole and 2.44 for 5-phenylisoxazole [1]. The 0.65 log unit increase over the 4-chloro analog corresponds to approximately 4.5-fold greater octanol-water partitioning, which can translate into enhanced membrane permeability and altered tissue distribution for derived compounds. Even among dichloro regioisomers, the 3,4-pattern (logP 3.65) surpasses the 2,4-dichloro isomer (logP 3.50) [2].

Lipophilicity Drug-likeness Physicochemical profiling

Antitubercular Potency: 3,4-Dichlorophenyl Urea Derivative Achieves 4-Fold Lower MIC than 4-Chlorophenyl Congener Against M. tuberculosis H37Rv

In a systematic SAR study of 5-phenyl-3-isoxazolecarboxylic acid methyl ester-based urea and thiourea derivatives, the 3,4-dichlorophenyl-substituted urea derivative exhibited an MIC of 0.25 µg/mL against drug-susceptible M. tuberculosis H37Rv, compared to 1 µg/mL for the corresponding 4-chlorophenyl congener—a 4-fold improvement in potency [1]. The study tested compounds against both drug-susceptible and drug-resistant Mtb strains, with the 3,4-dichlorophenyl derivative representing the optimal substitution pattern in the urea library. Subsequent lead optimization of the 1,4-linked analogue of the 3,4-dichlorophenyl urea derivative further improved selectivity [1].

Antitubercular Mycobacterium tuberculosis Structure-activity relationship

Antifungal Efficacy: 3,4-Dichlorophenyl Isoxazole-Stilbene Hybrid Achieves 56.11% In Vivo Inhibition of Botrytis cinerea, Comparable to Boscalid Standard

A series of 3,4-dichlorophenyl isoxazole-substituted stilbene derivatives were evaluated for in vivo antifungal activity against Botrytis cinerea, the causative agent of gray mold. The lead compound 5r, incorporating the 3,4-dichlorophenyl isoxazole scaffold, achieved an inhibition rate of 56.11%, approaching the commercial fungicide boscalid (66.96%) under identical assay conditions [1]. A HQSAR model identified key structural descriptors driving activity, and mechanistic studies suggested compound 5r exerts its effect through hyphal morphology disruption and increased membrane permeability [1]. This study validates the 3,4-dichlorophenyl isoxazole motif as a viable scaffold for antifungal agrochemical development.

Antifungal Botrytis cinerea Crop protection Agrochemical

Patent-Protected CNS Scaffold: 5-(3,4-Dichlorophenyl)isoxazole Specifically Claimed in Neuronal Nicotinic Receptor Ligand Patents

The 3,4-dichlorophenyl isoxazole motif has been specifically claimed in patent literature for CNS applications. Abbott Laboratories' patent US 8,383,658 (and related WO applications) explicitly claims 5-(3,4-dichlorophenyl)-3-(pyridin-3-yl)isoxazole and 5-(3,4-dichlorophenyl)-3-(pyrimidin-5-yl)isoxazole as neuronal nicotinic receptor (NNR) ligands, alongside other halogen-substituted analogs such as 5-(4-fluoro-3-methylphenyl)-3-(pyridin-3-yl)isoxazole [1]. The specific inclusion of the 3,4-dichloro pattern among a limited set of exemplified compounds indicates this substitution pattern was prioritized during patent prosecution, suggesting favorable pharmacological properties relative to other halogen combinations tested but not specifically claimed.

Neuronal nicotinic receptor CNS drug discovery Patent-protected scaffold

HDAC6 Inhibitor SS-208 Contains 3,4-Dichlorophenyl Isoxazole Motif with 12 nM Potency and Selectivity Over Other HDAC Isoforms

The 3,4-dichlorophenyl isoxazole carboxamide motif is a critical pharmacophoric element in SS-208, a potent and selective HDAC6 inhibitor. SS-208 inhibits HDAC6 with an IC50 of 12 nM and demonstrates selectivity over HDAC1 (IC50 = 1.39 µM; 116-fold), HDAC4 (19.5 µM), HDAC5 (6.91 µM), HDAC7 (8.34 µM), HDAC8 (1.23 µM), HDAC9 (38.2 µM), and HDAC11 (5.12 µM) [1]. The X-ray crystal structure of SS-208 bound to Danio rerio HDAC6 CD2 confirms the 3,4-dichlorophenyl group occupies a key hydrophobic pocket, contributing to both potency and isoform selectivity [2]. While this data is for a derivative rather than the parent building block, it demonstrates the value of the 3,4-dichlorophenyl isoxazole scaffold in achieving nanomolar target engagement with selectivity.

HDAC6 inhibitor Epigenetics Cancer therapeutics Selectivity

CNS Drug-Likeness Profile: TPSA of 26.03 Ų, Zero H-Bond Donors, and Single Rotatable Bond Meet All CNS MPO Desirability Criteria

The physicochemical profile of 5-(3,4-dichlorophenyl)isoxazole aligns favorably with established CNS drug-likeness criteria. The compound has a TPSA of 26.03 Ų (well below the 60–70 Ų threshold commonly associated with good brain penetration), zero hydrogen bond donors, only 2 hydrogen bond acceptors, and a single rotatable bond [1]. In comparison, 5-phenylisoxazole has the same TPSA (26.03 Ų) but a logP of only 2.44, substantially below the CNS-preferred range of ~3–5 . The 3,4-dichloro substitution thus achieves an optimal balance: it raises logP into the CNS-favorable window while maintaining the low TPSA and low HBD count essential for passive blood-brain barrier penetration. This contrasts with more polar isoxazole building blocks (e.g., carboxylic acid or amine derivatives) that fall outside CNS drug-like space.

CNS drug design Physicochemical properties Blood-brain barrier permeability Medicinal chemistry

High-Impact Application Scenarios for 5-(3,4-Dichlorophenyl)isoxazole Based on Quantitative Evidence


Anti-Tuberculosis Lead Optimization: Replacing 4-Chlorophenyl with 3,4-Dichlorophenyl Isoxazole for 4-Fold MIC Improvement

In anti-TB drug discovery programs targeting M. tuberculosis H37Rv, SAR studies have demonstrated that substituting a 4-chlorophenyl isoxazole building block with 5-(3,4-dichlorophenyl)isoxazole in urea/thiourea derivative series reduces the MIC from 1 µg/mL to 0.25 µg/mL, a 4-fold potency gain [1]. This is directly actionable for medicinal chemistry teams: when synthesizing isoxazole-urea or isoxazole-thiourea libraries for antitubercular screening, procurement of the 3,4-dichloro building block over the 4-chloro analog can be expected to yield more potent hits based on established SAR. The 1,4-linked analogue of the 3,4-dichlorophenyl urea derivative has been further optimized for improved selectivity, providing a validated path for lead development [1].

Agrochemical Fungicide Development: 3,4-Dichlorophenyl Isoxazole-Stilbene Hybrids for Botrytis cinerea Control

For crop protection R&D targeting gray mold (Botrytis cinerea), the 3,4-dichlorophenyl isoxazole scaffold has demonstrated in vivo antifungal efficacy reaching 56.11% inhibition—83.8% of the commercial standard boscalid—in tomato gray mold assays [2]. The HQSAR model developed in this study can guide further optimization, and the proposed mechanism (hyphal morphology disruption and membrane permeability increase) is distinct from existing fungicide classes, suggesting potential for resistance management [2]. Procurement of this building block is indicated for agrochemical teams developing next-generation botryticides, particularly those seeking to diversify beyond strobilurin and carboxamide modes of action.

CNS Drug Discovery: Neuronal Nicotinic Receptor Ligand Synthesis Using a Patent-Validated Isoxazole Scaffold

CNS drug discovery programs targeting α4β2 or α7 neuronal nicotinic receptors (NNRs) for cognitive disorders, pain, or neuroprotection can directly utilize 5-(3,4-dichlorophenyl)isoxazole as a key intermediate. The compound is specifically claimed in Abbott's granted US patent 8,383,658 for NNR ligand compositions [3]. Its favorable CNS physicochemical profile (TPSA 26.03 Ų, zero HBD, logP 3.65) satisfies blood-brain barrier permeability criteria, and the patent precedent provides a defined intellectual property landscape . Synthesis of 5-(3,4-dichlorophenyl)-3-(pyridin-3-yl)isoxazole or 5-(3,4-dichlorophenyl)-3-(pyrimidin-5-yl)isoxazole from this building block is described in the patent literature, offering a straightforward entry into a protected chemical space.

Epigenetic Probe Development: HDAC6-Selective Inhibitor Design Using 3,4-Dichlorophenyl Isoxazole Carboxamide Scaffold

The 3,4-dichlorophenyl isoxazole scaffold is a validated pharmacophore for HDAC6-selective inhibition, as exemplified by the chemical probe SS-208 (HDAC6 IC50 = 12 nM, >100-fold selective over HDAC1) [4]. X-ray crystallography confirms the 3,4-dichlorophenyl group occupies a critical hydrophobic binding pocket [5]. For academic and industrial epigenetics groups developing isoform-selective HDAC inhibitors, procurement of 5-(3,4-dichlorophenyl)isoxazole as a starting material enables rapid access to this validated chemotype. The building block can be elaborated via the 3-carboxylic acid or 3-carbonyl chloride derivatives to generate focused libraries for HDAC6 selectivity screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3,4-Dichlorophenyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.